molecular formula C3H8N4OS B2744550 2-[(Aminocarbamothioyl)amino]acetamide CAS No. 57930-22-0

2-[(Aminocarbamothioyl)amino]acetamide

Cat. No.: B2744550
CAS No.: 57930-22-0
M. Wt: 148.18
InChI Key: NRYGDHODMXPWAQ-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(Aminocarbamothioyl)amino]acetamide CAS Number: 1096793-70-2 Molecular Formula: C₄H₁₀N₄OS Molecular Weight: 162.21 g/mol Density: 1.279 ± 0.06 g/cm³ (predicted) pKa: 10.27 ± 0.70 (predicted)

This compound features a central acetamide backbone modified with a thiourea (carbamothioyl) group and an additional amino substituent.

Properties

IUPAC Name

2-(aminocarbamothioylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4OS/c4-2(8)1-6-3(9)7-5/h1,5H2,(H2,4,8)(H2,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYGDHODMXPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Aminocarbamothioyl)amino]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with chloroacetamide in the presence of a base . The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Aminocarbamothioyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Aminocarbamothioyl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Aminocarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiourea/Carbamothioyl Groups

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide
  • CAS : 155821-01-5
  • Formula : C₁₆H₂₀N₄OS₃
  • Molecular Weight : 380.55 g/mol
  • Key Features : Incorporates a benzothiazole ring and cyclohexylcarbamothioyl group.
  • Properties: Higher molecular weight and density (1.38 g/cm³) compared to the target compound.
2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide
  • CAS: Not provided
  • Formula : C₁₅H₁₂Cl₃N₂OS
  • Molecular Weight : 363.68 g/mol
  • Key Features : Trichlorophenyl and methylphenyl substituents enhance lipophilicity.
  • Applications : Likely explored for antimicrobial activity due to halogenated aromatic motifs, similar to N-(4-methoxyphenyl)acetamide derivatives .

Acetamide Derivatives with Bioactive Substituents

UCM765 and UCM924
  • Structures: N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) and N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924).
  • Key Features: Ethylamino linker with halogenated/methoxy aryl groups.
  • Bioactivity: MT2-selective partial agonists with sleep-inducing, antinociceptive, and anxiolytic properties in rodents. UCM924 exhibits improved metabolic stability over UCM765 .
Benzimidazole-Linked Acetamides
  • Examples: N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide.
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • CAS : 6972-77-6
  • Formula : C₅H₇N₃O₂
  • Storage : Requires 10–25°C and protection from incompatible substances.
N-(Aminocarbonyl)-2-(octylamino)acetamide
  • CAS : 133000-97-2
  • Formula : C₁₁H₂₃N₃O₂
  • Hazards : Classified for acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Higher hazard profile compared to the target compound .

Biological Activity

2-[(Aminocarbamothioyl)amino]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into the synthesis, characterization, and biological activities of this compound, supported by diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride, leading to the formation of acetamide derivatives. Characterization techniques such as Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds. The physical properties, including melting points and yields, are summarized in Table 1.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
This compoundC3H8N2S2O148.19150-15285

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. In vitro assays demonstrate its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The agar well diffusion method is commonly used to assess antibacterial activity.

Key Findings

  • Compounds derived from 2-mercaptobenzothiazole exhibit significant antibacterial activity comparable to standard antibiotics like levofloxacin .
  • Minimum inhibitory concentrations (MICs) for selected derivatives show promising results:
CompoundBacterial StrainMIC (μg/mL)
2bE. coli12.5
2iS. aureus25
2cS. typhi50

The compounds 2b and 2i exhibited lower MIC values than levofloxacin against Bacillus subtilis, indicating enhanced antibacterial potency attributed to specific heterocyclic amine moieties present in their structure .

Antibiofilm Activity

In addition to antimicrobial properties, the antibiofilm activity of these compounds has been evaluated. Biofilm formation poses a significant challenge in treating bacterial infections, making antibiofilm agents crucial.

Results

  • Compounds 2b , 2c , and 2i showed over 80% inhibition of biofilm formation at concentrations of 100 μg/100 μL, outperforming cefadroxil, a standard antibiofilm agent .
  • Specifically, treatment with compound 2i resulted in an 85% reduction in biofilm formation by Klebsiella pneumoniae, demonstrating its potential as a novel antibiofilm agent.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound may inhibit viral capsid assembly, particularly against hepatitis B virus (HBV). These compounds have shown synergistic effects when combined with existing antiviral drugs like lamivudine .

The proposed mechanism involves binding to specific sites on the viral capsid protein, inhibiting assembly and subsequent viral replication. This suggests a promising avenue for developing new antiviral therapies based on this compound class.

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